molecular formula C18H20N2O B2898693 (4-Cyclobutylidenepiperidin-1-yl)-(1H-indol-5-yl)methanone CAS No. 2309540-11-0

(4-Cyclobutylidenepiperidin-1-yl)-(1H-indol-5-yl)methanone

Cat. No. B2898693
CAS RN: 2309540-11-0
M. Wt: 280.371
InChI Key: IBCYAMDRGULRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyclobutylidenepiperidin-1-yl)-(1H-indol-5-yl)methanone, commonly known as CPI, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that selectively targets the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of CPI involves the inhibition of CK2 activity by binding to its ATP-binding site. CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. By inhibiting CK2, CPI can modulate the activity of its downstream targets and affect cellular functions such as cell proliferation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
CPI has been shown to have biochemical and physiological effects in various cellular and animal models. It can induce cell cycle arrest and apoptosis in cancer cells by downregulating the activity of CK2 and its downstream targets. CPI can also reduce inflammation and oxidative stress by inhibiting the activity of CK2 in immune cells and endothelial cells. Moreover, CPI has shown neuroprotective effects in animal models of neurodegenerative diseases by modulating the activity of CK2 and its downstream targets in the brain.

Advantages and Limitations for Lab Experiments

CPI has several advantages for lab experiments. It is a small molecule inhibitor that can selectively target CK2 without affecting other protein kinases. CPI is also stable and easy to handle, which makes it suitable for high-throughput screening assays and in vitro experiments. However, CPI has some limitations for lab experiments. It has low solubility in aqueous solutions, which can affect its bioavailability and efficacy. Moreover, CPI has not been extensively studied in vivo, which limits its potential applications in animal models and clinical trials.

Future Directions

There are several future directions for the research on CPI. First, the optimization of the synthesis method and the development of more potent and selective CK2 inhibitors based on CPI scaffold. Second, the investigation of the molecular mechanisms of CK2 inhibition by CPI and its downstream signaling pathways in various cellular and animal models. Third, the evaluation of the therapeutic potential of CPI and other CK2 inhibitors in animal models of cancer, inflammation, and neurodegenerative diseases. Fourth, the identification of novel biomarkers and drug targets for CK2 inhibition by CPI and other CK2 inhibitors. Fifth, the development of new drug delivery systems and formulations to improve the bioavailability and efficacy of CPI and other CK2 inhibitors.

Synthesis Methods

The synthesis of CPI involves the reaction of 1-(1H-indol-5-yl)ethanone with cyclobutanecarboxaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a cyclization step to form the final product. The yield of CPI can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

CPI has been shown to have potential applications in various scientific research fields. It has been used as a tool compound to study the role of CK2 in cancer, inflammation, and neurodegenerative diseases. CPI has also been used to investigate the molecular mechanisms of CK2 inhibition and its downstream signaling pathways. Moreover, CPI has been used in high-throughput screening assays to identify novel CK2 inhibitors and potential drug candidates.

properties

IUPAC Name

(4-cyclobutylidenepiperidin-1-yl)-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18(16-4-5-17-15(12-16)6-9-19-17)20-10-7-14(8-11-20)13-2-1-3-13/h4-6,9,12,19H,1-3,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCYAMDRGULRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CCN(CC2)C(=O)C3=CC4=C(C=C3)NC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.